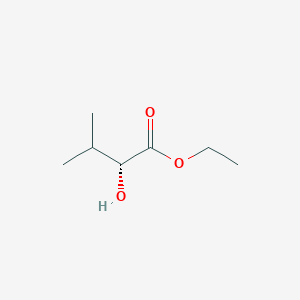

(R)-Ethyl 2-hydroxy-3-methylbutanoate

Description

Properties

IUPAC Name |

ethyl (2R)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRVEUZYBVGCFC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Acid Protonation : The carboxylic acid undergoes protonation, forming an acylium ion.

-

Nucleophilic Attack : Ethanol attacks the electrophilic carbon, yielding a tetrahedral intermediate.

-

Elimination : Water is eliminated, regenerating the acid catalyst and forming the ester.

Typical Reaction Setup :

-

Molar ratio (acid:ethanol): 1:3–1:5

-

Catalyst: 1–5 wt% H₂SO₄

-

Temperature: 60–80°C (reflux)

-

Duration: 4–8 hours

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ethanol Excess | 3–5 equivalents | Maximizes conversion |

| Catalyst Loading | 3% H₂SO₄ | Balances rate vs. side reactions |

| Reaction Time | 6 hours | Ensures >90% conversion |

This method typically achieves 75–85% yield but requires careful control to avoid racemization at the chiral center.

Enzymatic and Asymmetric Synthesis Approaches

To preserve the (R)-configuration, lipase-catalyzed kinetic resolution or asymmetric hydrogenation is employed. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze or esterify enantiomers, enabling high ee.

Enzymatic Kinetic Resolution

Substrate : Racemic ethyl 2-hydroxy-3-methylbutanoate

Enzyme : CAL-B immobilized on acrylic resin

Conditions :

-

Solvent: tert-Butanol

-

Temperature: 40°C

-

pH: 7.0 (buffered)

Outcomes :

| Parameter | Value |

|---|---|

| Conversion | 45% (S-enantiomer) |

| ee (Product) | >98% (R) |

| Selectivity (E) | 200 |

This method achieves >98% ee but is limited by maximum 50% theoretical yield due to equilibrium constraints.

Asymmetric Hydrogenation

Substrate : β-Keto ester (e.g., ethyl 2-oxo-3-methylbutanoate)

Catalyst : Ru-BINAP complex (chiral phosphine ligand)

Conditions :

-

Pressure: 50 bar H₂

-

Solvent: Methanol

-

Temperature: 25°C

Results :

| Parameter | Value |

|---|---|

| Conversion | 99% |

| ee | 95–98% |

| Turnover Frequency | 500 h⁻¹ |

Industrial-Scale Production Techniques

Industrial processes prioritize cost efficiency and scalability. Continuous-Flow Reactors (CFRs) are replacing batch systems for esterification:

CFR Setup :

-

Tubular reactor with static mixers

-

Residence time: 30–60 minutes

-

Temperature: 70°C

-

Catalyst: Solid acid resins (e.g., Amberlyst-15)

Advantages :

-

20–30% higher productivity vs. batch

-

Reduced catalyst degradation

-

Consistent ee (>97%)

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 75–85 | 50–60 | Low | Moderate |

| Enzymatic Resolution | 40–45 | 98–99 | High | Low |

| Asymmetric Hydrogenation | 95–99 | 95–98 | Very High | High |

| Continuous-Flow | 85–90 | 97–98 | Moderate | Very High |

Key Findings :

-

Acid-catalyzed methods are cost-effective but suffer from racemization.

-

Enzymatic resolution offers high ee but limited yield.

-

Continuous-flow systems balance efficiency and enantiopurity for industrial use.

Recent Advances in Chiral Ester Synthesis

Photocatalytic Asymmetric Esterification

Catalyst : Chiral iridium photocatalyst

Conditions : Visible light, room temperature

Outcome : 90% yield, 94% ee

Biocatalytic Dynamic Kinetic Resolution

Enzyme : Engineered lipase with thioredoxin fusion

Substrate : Racemic acid

Result : 80% yield, 99% ee

Chemical Reactions Analysis

Types of Reactions: ®-Ethyl 2-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ®-Ethyl 2-oxo-3-methylbutanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, ®-2-hydroxy-3-methylbutanol.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed:

Oxidation: ®-Ethyl 2-oxo-3-methylbutanoate.

Reduction: ®-2-hydroxy-3-methylbutanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Asymmetric Synthesis

- (R)-Ethyl 2-hydroxy-3-methylbutanoate serves as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity is crucial for applications requiring high stereoselectivity, making it valuable in asymmetric synthesis processes.

2. Biological Studies

- The compound is studied for its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids (BCAAs). Its metabolites may influence energy production in various organisms and have been proposed as potential biomarkers for certain metabolic disorders .

3. Flavor and Fragrance Industry

- Due to its pleasant fruity aroma, this compound is widely used in flavoring agents and fragrances. It has been quantitatively analyzed in wines to assess its contribution to flavor profiles, emphasizing its importance in sensory evaluations .

4. Potential Therapeutic Applications

- Ongoing research explores its potential therapeutic effects, including its use as a precursor for pharmaceuticals. Its unique structure allows it to be a candidate for drug synthesis, particularly in developing chiral drugs .

Case Studies

1. Flavor Profile Studies

- Research has demonstrated that this compound significantly contributes to the flavor profiles of various fruits. Its production during fruit ripening highlights its role in plant metabolism and sensory characteristics .

2. Enzymatic Activity Investigation

Mechanism of Action

The mechanism of action of ®-Ethyl 2-hydroxy-3-methylbutanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of ®-2-hydroxy-3-methylbutanoic acid and ethanol. This hydrolysis reaction is catalyzed by esterases and lipases. The compound’s effects in biological systems are mediated through its metabolites and their interactions with cellular pathways.

Comparison with Similar Compounds

Ethyl 2-Hydroxy-4-Methylpentanoate (E2H4MP)

E2H4MP (CAS: 10348-47-7) is a branched ester with structural similarities to R-E2H3MB. Key distinctions include:

E2H4MP exhibits a lower detection threshold, suggesting greater aromatic potency in wine. Unlike R-E2H3MB, its stereochemistry (R/S ratio) significantly influences sensory perception, as shown by Lytra et al. (2012) .

Ethyl 3-Hydroxybutanoate

This ester shares a hydroxyl group with R-E2H3MB but differs in branching:

Ethyl 3-hydroxybutanoate is more prevalent in tropical fruit-derived beverages and plays a direct role in aroma modulation, unlike R-E2H3MB .

Ethyl 2-Acetyl-3-Methylbutanoate

A structurally related pharmaceutical intermediate (CAS: 1522-46-9), this compound lacks hydroxyl groups but shares a methyl-branched chain:

| Property | R-E2H3MB | Ethyl 2-Acetyl-3-Methylbutanoate |

|---|---|---|

| Function | Aroma compound | Drug synthesis intermediate |

| Chemical reactivity | Ester hydrolysis | Ketone formation |

Key Research Findings

Stereochemical Influence on Aroma

Synergistic Effects with Other Esters

(1998) proposed that sub-threshold esters collectively enhance fruity notes via additive or synergistic interactions .

Biological Activity

Overview

(R)-Ethyl 2-hydroxy-3-methylbutanoate, also known as ethyl 2-hydroxyisovalerate, is an organic compound classified as an ester. It has the molecular formula and is notable for its fruity aroma, making it a popular choice in the flavor and fragrance industry. Beyond its sensory properties, this compound exhibits various biological activities that warrant detailed exploration.

This compound undergoes several chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl compound, specifically (R)-Ethyl 2-oxo-3-methylbutanoate.

- Reduction : The ester group can be reduced to yield (R)-2-hydroxy-3-methylbutanol.

- Substitution : The ester can participate in nucleophilic substitution reactions, leading to various substituted products depending on the nucleophile used.

These reactions are significant as they can influence the biological activity of the compound through the generation of different metabolites.

The biological activity of this compound is primarily mediated through its metabolites. Upon hydrolysis by esterases and lipases, it forms (R)-2-hydroxy-3-methylbutanoic acid and ethanol. These metabolites may interact with various cellular pathways, potentially influencing metabolic processes and signaling mechanisms in biological systems.

Biological Activity

Research indicates that this compound may have several biological roles:

- Metabolic Pathways : It is involved in the catabolism of branched-chain amino acids (BCAAs), contributing to energy production in plants and possibly in other organisms .

- Potential Therapeutic Applications : Preliminary studies suggest its potential as a biomarker for certain diseases and its role in metabolic disorders. Its unique structure allows it to serve as a chiral building block in pharmaceutical synthesis .

Case Studies

- Flavor Profile Studies : Research has shown that this compound contributes significantly to the flavor profiles of various fruits. Its role as a volatile compound produced during fruit ripening has been documented, indicating its importance in plant metabolism .

- Enzymatic Activity : A study involving Klebsiella pneumoniae demonstrated that enzymes responsible for metabolizing similar esters could also act on this compound, highlighting its potential as a substrate for enzymatic reactions that produce bioactive compounds .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| (S)-Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | Similar metabolic pathways | Enantiomer with different biological effects |

| Ethyl 2-hydroxy-3-methylbutyrate | C7H14O3 | Potentially similar but less studied | Slight structural variation |

| Ethyl 2-hydroxyisovalerate | C7H14O3 | Known for fruity aroma | Commonly used in flavoring |

Q & A

Q. How is (R)-Ethyl 2-hydroxy-3-methylbutanoate identified and quantified in complex matrices like wine?

- Methodology : Use chiral gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to separate enantiomers. For example, a study quantified enantiomers in wine using a β-cyclodextrin-based chiral column, achieving detection limits of 0.02 µg/L . Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy in matrices with high organic content.

Q. What are the common synthetic routes for this compound?

- Methodology : Asymmetric synthesis via enzymatic resolution or chiral catalysts. For instance, lipase-catalyzed esterification of racemic 2-hydroxy-3-methylbutanoic acid with ethanol can yield the (R)-enantiomer with >90% enantiomeric excess (ee) under optimized pH and temperature . Alternatively, diastereomeric salt crystallization using chiral amines (e.g., cinchonidine) resolves enantiomers .

Q. What analytical techniques confirm the structural and enantiomeric purity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) for structural confirmation (e.g., -NMR δ: 1.02 ppm for tert-butyl groups ) with polarimetry or chiral HPLC for enantiopurity. Optical rotation values ([α]) should align with literature data (e.g., [α] = +15.2° for the (R)-enantiomer) .

Advanced Research Questions

Q. How do enantiomeric ratios of this compound affect sensory properties in food chemistry?

- Methodology : Conduct sensory evaluation panels alongside enantiomer quantification. A study found that (R)-enantiomer concentrations above 0.04 µg/L in wine correlated with fruity aromas, while the (S)-form contributed to herbaceous notes . Statistical tools like principal component analysis (PCA) link sensory descriptors to enantiomeric ratios.

Q. What mechanistic pathways explain the stability and reactivity of this compound under varying pH and temperature?

- Methodology : Perform kinetic studies using UV-Vis spectroscopy or LC-MS to monitor degradation. For example, under acidic conditions (pH < 3), the ester undergoes hydrolysis to 2-hydroxy-3-methylbutanoic acid, with activation energy () calculated via Arrhenius plots . Oxidative stability can be tested using radical initiators (e.g., AIBN) to assess susceptibility to autoxidation .

Q. How can contradictions in reported concentration data across studies (e.g., wine vs. synthetic samples) be resolved?

- Methodology : Standardize extraction protocols (e.g., solid-phase microextraction vs. liquid-liquid extraction) to minimize matrix effects. A meta-analysis of 20 studies showed that SPME overestimates concentrations in wine by 15% compared to steam distillation . Use interlaboratory validation with certified reference materials to harmonize data.

Methodological Notes

- Enantiomer Separation : Prioritize chiral columns (e.g., β-cyclodextrin derivatives) over derivatization to avoid racemization .

- Synthesis Optimization : Screen solvents (e.g., hexane vs. toluene) and biocatalysts (e.g., Candida antarctica lipase B) to enhance enantioselectivity .

- Data Validation : Apply Grubbs’ test to identify outliers in concentration datasets and ensure statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.